2-(3-Chloro-4-fluorobenzoyl)thiazole
Description
Significance of Thiazole (B1198619) Scaffold in Heterocyclic Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, is a cornerstone of heterocyclic chemistry. nih.govfabad.org.trnih.gov Its unique structural and electronic properties make it a "privileged scaffold," meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govresearchgate.netacs.org The thiazole nucleus is present in a variety of natural products, including vitamin B1 (thiamine), and is a key component of numerous synthetic drugs. nih.govresearchgate.net
The versatility of the thiazole ring allows for substitution at multiple positions, enabling chemists to fine-tune the steric and electronic properties of the resulting derivatives. analis.com.my This adaptability is crucial for optimizing interactions with biological targets. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govresearchgate.netcitedrive.com The stability of the thiazole ring and its capacity to participate in various chemical reactions further enhance its utility in the synthesis of complex molecules. pharmaguideline.combohrium.com
Overview of Halogenated Benzoyl Moieties in Medicinal Chemistry
The incorporation of halogen atoms, such as chlorine and fluorine, into a benzoyl group is a common and effective strategy in medicinal chemistry. researchgate.netnih.gov Halogens can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. researchgate.netnih.gov The introduction of a halogen can alter the electronic distribution within the molecule, potentially leading to enhanced biological activity. researchgate.net
Specifically, the 3-chloro-4-fluoro substitution pattern on the benzoyl ring is of particular interest. The chlorine atom at the 3-position and the fluorine atom at the 4-position create a unique electronic environment that can impact the molecule's interaction with biological macromolecules. Halogen bonding, a non-covalent interaction involving the positive region on a halogen atom, has emerged as an important factor in drug design, and the presence of both chlorine and fluorine offers potential for such interactions. acs.orgacs.org
Research Rationale for Investigating 2-(3-Chloro-4-fluorobenzoyl)thiazole
The investigation into this compound is driven by the synergistic potential of its two key structural components: the thiazole scaffold and the halogenated benzoyl moiety. The rationale for studying this specific compound is multifaceted:
Exploring Novel Chemical Space: The combination of a thiazole ring with a 3-chloro-4-fluorobenzoyl group represents a unique molecular architecture that warrants exploration for its chemical and biological properties.
Potential as a Synthetic Intermediate: 2-Acylthiazoles are versatile building blocks in organic synthesis. tandfonline.comresearchgate.net The title compound could serve as a key intermediate for the preparation of more complex molecules with potential applications in various fields of chemical research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-(1,3-thiazol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFNOS/c11-7-5-6(1-2-8(7)12)9(14)10-13-3-4-15-10/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTVTTMHCBYPCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=NC=CS2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of 2 3 Chloro 4 Fluorobenzoyl Thiazole and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.
Proton (¹H) NMR Chemical Shift Analysis
While specific ¹H NMR data for 2-(3-Chloro-4-fluorobenzoyl)thiazole is not available, analysis of analogous compounds allows for estimation of the expected chemical shifts. The protons on the thiazole (B1198619) ring typically appear at distinct chemical shifts. For the parent thiazole molecule, the proton at the 2-position (H2) is the most deshielded, followed by H5 and H4. chemicalbook.com In the target molecule, the C2 position is substituted, so signals from the H4 and H5 protons of the thiazole ring would be expected. These would likely appear as doublets in the aromatic region of the spectrum.
The protons on the 3-chloro-4-fluorophenyl ring would also exhibit characteristic splitting patterns. Based on data for 3-chloro-4-fluorobenzaldehyde, the aromatic protons would show complex splitting patterns due to both proton-proton and proton-fluorine coupling. chemicalbook.com The presence of the electron-withdrawing benzoyl group would further influence the exact chemical shifts.
Carbon-13 (¹³C) NMR Chemical Shift Analysis
Similarly, specific ¹³C NMR data for this compound is not documented in the searched literature. The spectrum would be expected to show signals for the carbonyl carbon, the carbons of the thiazole ring, and the carbons of the phenyl ring. The carbonyl carbon signal would typically appear in the range of 180-200 ppm. The thiazole ring carbons in related compounds show distinct shifts, with the C2 carbon being highly deshielded. chemicalbook.com The carbons of the 3-chloro-4-fluorophenyl group would show shifts influenced by the electronegative halogen substituents and the carbonyl group, with carbon-fluorine coupling adding complexity to the spectrum. chemicalbook.com
Advanced 2D NMR Techniques for Structural Elucidation
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals, especially in complex molecules. ncl.res.in These techniques would be essential to confirm the connectivity of the atoms in this compound. For example, an HMBC experiment would show correlations between the thiazole protons and the carbonyl carbon, confirming the attachment of the benzoyl group to the thiazole ring. While these techniques are standard for the characterization of new compounds, specific applications to the title compound have not been reported. researchgate.net
Infrared (IR) and Raman Spectroscopy
Vibrational Mode Assignment and Analysis
An analysis of the IR and Raman spectra of this compound would be dominated by several key vibrational modes. A strong absorption band corresponding to the C=O (carbonyl) stretching vibration would be expected, typically in the region of 1650-1700 cm⁻¹. The exact position would be influenced by the electronic effects of the attached thiazole and substituted phenyl rings.
Vibrations associated with the thiazole ring and the substituted benzene (B151609) ring would also be prominent. These include C=C and C=N stretching vibrations within the heterocyclic ring and the aromatic C-C stretching modes of the phenyl ring. researchgate.net The C-Cl and C-F stretching vibrations would also give rise to characteristic bands in the fingerprint region of the spectrum. A detailed assignment of these numerous vibrational modes would typically require computational support, such as Density Functional Theory (DFT) calculations, to correlate experimental frequencies with specific atomic motions. mdpi.com
Conformational Analysis using Vibrational Spectroscopy
The bond connecting the carbonyl group to the thiazole ring allows for rotational freedom, leading to different possible conformations (rotamers). lumenlearning.comlibretexts.org These conformers may have different energies and could potentially be identified using vibrational spectroscopy, often at variable temperatures or by comparing spectra from different phases (solid vs. liquid). chemistrysteps.com The relative orientation of the phenyl ring and the thiazole ring with respect to the carbonyl group can influence the vibrational frequencies. However, studies applying these techniques to determine the conformational preferences of this compound are absent from the current body of scientific literature.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule, as the measured mass can be matched to a unique molecular formula, distinguishing it from other potential formulas with the same nominal mass.
For this compound, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (C, H, Cl, F, N, O, S). The molecular formula is C10H5Clഎഫ്എൻOS. HRMS analysis of the protonated molecule ([M+H]⁺) would be expected to yield an experimental m/z value that closely matches the calculated value, typically within a few parts per million (ppm), thus confirming the molecular formula.
Table 1: Theoretical HRMS Data for this compound
| Ion Species | Molecular Formula | Calculated m/z |
| [M+H]⁺ | C₁₀H₆ClFNOs⁺ | 257.9792 |
| [M+Na]⁺ | C₁₀H₅ClFNNAsO⁺ | 279.9611 |
This table presents the theoretical exact masses for the protonated and sodiated adducts of the title compound. Experimental verification of these values would provide strong evidence for its elemental composition.
In mass spectrometry, particularly when coupled with techniques like electron ionization (EI) or collision-induced dissociation (CID), the molecular ion can undergo fragmentation into smaller, charged species. The pattern of these fragments provides a "fingerprint" that is characteristic of the molecule's structure.
The fragmentation of this compound is anticipated to occur at the most labile bonds. A primary fragmentation pathway would likely involve the cleavage of the carbonyl-thiazole bond, which is a common fragmentation route for 2-acylthiazole derivatives. This would lead to the formation of two principal fragment ions: the 3-chloro-4-fluorobenzoyl cation and the thiazole cation. Further fragmentation of the benzoyl cation could involve the loss of a carbon monoxide (CO) molecule.
Table 2: Plausible Mass Spectrometry Fragments of this compound
| Fragment Ion | Proposed Structure | Theoretical m/z |
| [C₇H₃ClFO]⁺ | 3-Chloro-4-fluorobenzoyl cation | 157.98 |
| [C₃H₂NS]⁺ | Thiazol-2-yl cation | 84.99 |
| [C₆H₃ClF]⁺ | 3-Chloro-4-fluorophenyl cation | 130.99 |
| [C₃H₃NS]⁺˙ | Thiazole radical cation | 85.00 |
This table outlines the expected major fragment ions and their theoretical mass-to-charge ratios. The relative abundance of these fragments in an experimental spectrum would offer significant clues to the compound's structural arrangement.
X-ray Diffraction (XRD) Crystallography for Solid-State Molecular Structure
X-ray diffraction crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be constructed.
While specific crystallographic data for this compound is not publicly available, analysis of analogous structures, such as other 2-aroylthiazole derivatives, provides a basis for predicting its likely solid-state conformation. It is expected that the molecule would exhibit a degree of planarity, although there would likely be some torsion angle between the planes of the thiazole and the substituted phenyl rings. The crystal packing would be influenced by intermolecular forces such as halogen bonding (involving the chlorine and fluorine atoms), π-π stacking between the aromatic rings, and other weak van der Waals interactions.
Table 3: Hypothetical Crystallographic Data for a 2-(Benzoyl)thiazole Analogue
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 5.8 |
| c (Å) | 18.2 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1065 |
| Z | 4 |
This table presents representative crystallographic parameters for a hypothetical monoclinic crystal system, which is common for such organic molecules. An actual XRD analysis of this compound would provide the precise parameters for its unique crystal structure.
Computational and Theoretical Investigations of 2 3 Chloro 4 Fluorobenzoyl Thiazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common practice to employ DFT methods, for instance using the B3LYP functional with a suitable basis set like 6-311G(d,p), to perform these calculations. sci-hub.seresearchgate.net
Geometry Optimization and Electronic Structure Determination
A crucial first step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. The optimization provides key structural parameters. For 2-(3-Chloro-4-fluorobenzoyl)thiazole, this would involve calculating the precise bond lengths, bond angles, and dihedral angles between the thiazole (B1198619) ring and the 3-chloro-4-fluorobenzoyl group. For similar, related structures, studies have shown that the dihedral angle between the thiazole ring and an attached phenyl group can vary significantly depending on substituents and intermolecular forces. mdpi.com These calculated parameters are often compared with experimental data from techniques like X-ray crystallography to validate the computational model. mdpi.com
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. sci-hub.seresearchgate.net A smaller energy gap suggests higher reactivity. sci-hub.se For a molecule like this compound, analysis would reveal the distribution of these orbitals. In many thiazole derivatives, the HOMO is often located on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-accepting regions. The energy gap would provide insight into its potential as a reactive species.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis is used to study charge transfer and the delocalization of electron density within a molecule. sci-hub.semdpi.com It examines the interactions between filled (donor) and vacant (acceptor) orbitals and calculates their stabilization energy, E(2). researchgate.net A higher E(2) value indicates a stronger interaction and greater electron delocalization. For this compound, NBO analysis would identify key hyperconjugative interactions, such as those between the lone pairs of the sulfur and nitrogen atoms of the thiazole ring and the antibonding orbitals of the adjacent benzoyl group. These interactions are crucial for understanding the molecule's stability and the intramolecular charge transfer pathways. mdpi.com
Electrostatic Potential (ESP) Surface Analysis
The Electrostatic Potential (ESP) surface, also known as the Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution on the molecule's surface. It is a valuable tool for predicting how a molecule will interact with other species.
Identification of Electrophilic and Nucleophilic Sites
The ESP map uses a color scale to denote different potential regions. Typically, red indicates areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), which are prone to nucleophilic attack. sci-hub.se For this compound, the ESP map would likely show negative potential around the oxygen of the carbonyl group and the nitrogen of the thiazole ring, identifying them as nucleophilic centers. Positive potential might be located around the hydrogen atoms and the carbon of the carbonyl group, indicating electrophilic sites.
Prediction of Reactive Centers (Fukui Functions)
Fukui functions are used within DFT to more precisely identify the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. These functions analyze the change in electron density at a specific point when the total number of electrons in the system changes. This allows for a quantitative prediction of local reactivity, complementing the qualitative picture provided by the ESP map. For this molecule, Fukui functions would pinpoint which specific atoms on the thiazole and benzoyl rings are most likely to participate in chemical reactions.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. physchemres.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of conformational changes and intermolecular interactions over time. rsc.org For this compound, MD simulations offer a window into its dynamic behavior in various environments, which is critical for understanding its mechanism of action at a molecular level.
Conformational Flexibility and Stability Studies
The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and conformational flexibility. MD simulations can be employed to explore the conformational landscape of this compound, identifying the most stable conformations and the energy barriers between them.
In a typical MD simulation study, the molecule would be placed in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The simulation would then track the atomic positions over a period of nanoseconds or even microseconds. Analysis of the simulation trajectory would reveal the range of motion of different parts of the molecule, such as the rotation around the carbonyl linker connecting the thiazole and the substituted phenyl rings.
Key parameters derived from these simulations include the root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation over time and the radius of gyration (Rg) to understand its compactness. By analyzing the dihedral angles between the two rings, a Ramachandran-like plot for small molecules can be generated to visualize the preferred and disallowed rotational states.
Table 1: Hypothetical Conformational Analysis Data from MD Simulations of this compound
| Simulation Time (ns) | RMSD (Å) | Radius of Gyration (Rg) (Å) | Dihedral Angle (°) (Phenyl-C=O-C-Thiazole) |
| 0 | 0.00 | 3.50 | 30.0 |
| 10 | 1.25 | 3.55 | 45.2 |
| 20 | 1.30 | 3.53 | 25.8 |
| 30 | 1.28 | 3.54 | 40.1 |
| 40 | 1.35 | 3.56 | -35.6 |
| 50 | 1.32 | 3.52 | 32.7 |
This table presents hypothetical data to illustrate the type of information obtained from an MD simulation. The values indicate a relatively stable core structure with some flexibility in the dihedral angle.
Ligand-Target Interaction Dynamics
Understanding how this compound interacts with its biological target is fundamental for drug design. MD simulations can model the dynamic process of the ligand binding to a protein, providing insights into the stability of the ligand-protein complex and the key interactions that maintain this association. nih.gov
Following an initial docking of the ligand into the protein's active site, an MD simulation of the complex is performed. This simulation reveals how the ligand and protein adapt to each other's presence. Analysis of the simulation can identify crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and specific amino acid residues of the protein. nih.gov The stability of these interactions over the simulation time is a key indicator of the ligand's binding affinity.
Parameters such as the root-mean-square fluctuation (RMSF) can highlight which parts of the protein and ligand are most mobile, while binding free energy calculations (e.g., using MM-PBSA or MM-GBSA methods) can provide a quantitative estimate of the binding affinity. researchgate.net
Table 2: Hypothetical Analysis of Ligand-Target Interactions from MD Simulations
| Interacting Residue | Interaction Type | Interaction Distance (Å) (Average) | Occupancy (%) |
| TYR 85 | Hydrogen Bond (O of C=O) | 2.8 ± 0.3 | 85 |
| LEU 120 | Hydrophobic | 3.5 ± 0.5 | 95 |
| PHE 152 | π-π Stacking (Phenyl Ring) | 4.0 ± 0.4 | 70 |
| ASN 92 | Hydrogen Bond (N of Thiazole) | 3.1 ± 0.2 | 60 |
This hypothetical data illustrates the key interactions that could be identified and quantified from an MD simulation of the ligand bound to a target protein.
Quantum Chemical Calculation of Spectroscopic Parameters
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules with high accuracy. sci-hub.se These calculations provide a theoretical spectrum that can be compared with experimental data to confirm the molecular structure and to aid in the interpretation of experimental spectra.
Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for this purpose. mdpi.comnih.gov
The calculation involves first optimizing the geometry of the molecule at a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set). prensipjournals.comprensipjournals.com Then, the NMR shielding tensors are calculated for this optimized geometry. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). Comparing the calculated chemical shifts with experimental data can confirm the proposed structure and help assign the signals in the experimental spectrum.
Table 3: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound
| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| H (Thiazole C4) | 7.85 | 7.82 |
| H (Thiazole C5) | 8.10 | 8.08 |
| H (Phenyl C2) | 8.25 | 8.23 |
| H (Phenyl C5) | 7.50 | 7.48 |
| H (Phenyl C6) | 8.05 | 8.02 |
| C (C=O) | 185.2 | 184.9 |
| C (Thiazole C2) | 168.5 | 168.1 |
| C (Thiazole C4) | 125.3 | 125.0 |
| C (Thiazole C5) | 145.8 | 145.5 |
| C (Phenyl C1) | 132.1 | 131.8 |
| C (Phenyl C2) | 130.4 | 130.1 |
| C (Phenyl C3-Cl) | 135.6 | 135.3 |
| C (Phenyl C4-F) | 165.7 (J=255 Hz) | 165.4 (J=254 Hz) |
| C (Phenyl C5) | 118.2 | 117.9 |
| C (Phenyl C6) | 128.9 | 128.6 |
This table presents hypothetical data to illustrate the expected good correlation between calculated and experimental NMR chemical shifts.
Simulation of Vibrational Spectra (IR, Raman)
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and fingerprinting a molecule. Quantum chemical calculations can simulate these vibrational spectra, providing a detailed assignment of the vibrational modes. nih.gov
The process begins with the optimization of the molecular geometry and the calculation of the harmonic vibrational frequencies at the same level of theory. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experiment. The intensities of the IR and Raman bands are also calculated, allowing for the generation of a complete theoretical spectrum. nih.gov
The analysis of the potential energy distribution (PED) for each vibrational mode allows for a precise assignment of the bands to specific molecular motions, such as C-H stretches, C=O stretches, and ring vibrations.
Table 4: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment (PED) |
| ν(C=O) | 1665 | 1668 | C=O stretch (85%) |
| ν(C-F) | 1240 | 1245 | C-F stretch (70%) |
| ν(C-Cl) | 780 | 785 | C-Cl stretch (65%) |
| Thiazole ring breathing | 1480 | 1482 | Thiazole ring stretch (50%) |
| Phenyl ring breathing | 1590 | 1595 | Phenyl ring stretch (60%) |
This table provides a hypothetical comparison of calculated and experimental vibrational frequencies, demonstrating how theoretical calculations can aid in the assignment of spectral bands.
Chemical Reactivity and Mechanistic Studies of 2 3 Chloro 4 Fluorobenzoyl Thiazole
Nucleophilic and Electrophilic Substitution Reactions
The reactivity of 2-(3-Chloro-4-fluorobenzoyl)thiazole towards nucleophiles and electrophiles is centered on several key sites within the molecule: the carbonyl carbon, the thiazole (B1198619) ring, and the phenyl ring.
Nucleophilic Reactions: The primary site for nucleophilic attack is the electrophilic carbon of the carbonyl group. This follows a well-established nucleophilic acyl substitution or addition mechanism. mdpi.comnih.gov In the initial step, a nucleophile adds to the carbonyl carbon, forming a tetrahedral intermediate. numberanalytics.comlibretexts.org The subsequent reaction pathway depends on the nature of the nucleophile and the reaction conditions. Strong nucleophiles, such as organometallic reagents or hydrides, will lead to the formation of an alcohol after an acidic workup. Weaker nucleophiles may require catalysis to react.
The thiazole ring itself can also undergo nucleophilic substitution, particularly at the C2 position, especially if a good leaving group is present. rsc.org However, in the case of this compound, the benzoyl group is not a typical leaving group.
Electrophilic Reactions: Electrophilic substitution can occur on both the thiazole and the phenyl rings. The thiazole ring is generally susceptible to electrophilic attack, with the C5 position being the most favored site due to the directing effect of the ring's nitrogen atom. nih.gov However, the presence of the electron-withdrawing benzoyl group at the C2 position deactivates the thiazole ring towards electrophilic substitution.
Electrophilic aromatic substitution on the 3-chloro-4-fluorophenyl ring is also influenced by the existing substituents. The benzoyl group is a deactivating, meta-directing group. The halogen atoms (chloro and fluoro) are also deactivating but are ortho, para-directing. libretexts.orgmsu.edu The combined effect of these groups makes electrophilic substitution on this ring challenging and likely to yield a mixture of products. The directing effects are summarized in the table below.
| Substituent | Position on Phenyl Ring | Activating/Deactivating | Directing Effect |
| -CO-Thiazole | 1 | Deactivating | Meta |
| -Cl | 3 | Deactivating | Ortho, Para |
| -F | 4 | Deactivating | Ortho, Para |
Given these competing influences, predicting the exact outcome of an electrophilic substitution reaction on the phenyl ring without experimental data is difficult.
Oxidation and Reduction Pathways
Oxidation: The thiazole ring is susceptible to oxidation. Strong oxidizing agents can lead to the formation of a thiazole N-oxide at the nitrogen atom. wikipedia.org More aggressive oxidation can result in the cleavage of the thiazole ring. researchgate.net The sulfur atom can also be oxidized to a sulfoxide (B87167) or sulfone, though this typically renders the ring non-aromatic. wikipedia.org The benzoyl portion of the molecule is generally stable to oxidation.
Reduction: The most reactive site for reduction is the carbonyl group of the benzoyl moiety. It can be readily reduced to a secondary alcohol using common reducing agents like sodium borohydride (B1222165) (NaBH₄). umass.edulumenlearning.commasterorganicchemistry.com Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), would also achieve this transformation. lumenlearning.com
The thiazole ring itself can undergo reductive ring-opening under certain conditions, for instance, using sodium in liquid ammonia. researchgate.net This process can lead to the complete degradation of the heterocyclic ring.
The following table outlines the expected products from common reduction reactions:
| Reagent | Target Site | Expected Product |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Carbonyl | (3-Chloro-4-fluorophenyl)(thiazol-2-yl)methanol |
| Lithium Aluminum Hydride (LiAlH₄) | Carbonyl | (3-Chloro-4-fluorophenyl)(thiazol-2-yl)methanol |
Stability and Reactivity of the Thiazole Ring and Substituents
Thiazole Ring Stability: The thiazole ring is an aromatic heterocycle, which imparts a significant degree of stability. wikipedia.orgnih.gov It is thermally stable and can withstand a range of reaction conditions. thieme-connect.de However, its stability can be compromised under strong oxidizing or reducing conditions that can lead to ring-opening. researchgate.netresearchgate.net The presence of substituents can also influence the ring's stability; electron-withdrawing groups, like the benzoyl group, can make the ring more susceptible to certain nucleophilic attacks, while also deactivating it towards electrophiles. researchgate.net
Substituent Stability:
The linkage between the benzoyl group and the thiazole ring (a C-C bond) is robust and not readily cleaved under typical synthetic conditions.
Structure Activity Relationship Sar Studies of 2 3 Chloro 4 Fluorobenzoyl Thiazole Analogues
Impact of Halogen Substitution Patterns (Chloro and Fluoro) on Biological Activity
The presence and position of halogen atoms on the benzoyl ring are fundamental determinants of the biological activity of 2-benzoylthiazole (B1268355) analogues. Halogens like chlorine and fluorine are highly electronegative and can significantly alter the molecule's electronic properties, lipophilicity, and ability to form specific interactions with target proteins.
Research on related heterocyclic compounds has consistently shown that halogen substitution is a key strategy for modulating potency. For instance, studies on benzothiazole (B30560) derivatives revealed that the inclusion of halogen atoms is an essential requirement for their antitubercular activity. nih.gov Similarly, other work has demonstrated that halogen-substituted benzothiazoles exhibit increased potency against cyclin-dependent kinase 5 (cdk5), although this can sometimes be accompanied by a decrease in selectivity against other kinases like cdk2. researchgate.net In a series of compounds developed from 3-chloro-4-fluoro aniline, the resulting thiazolidinone and azetidinone derivatives showed notable activity against tubercular bacilli, underscoring the favorable contribution of the 3-chloro, 4-fluoro substitution pattern. researchgate.net
The specific placement of halogen substituents on the phenyl ring can lead to different activity profiles due to steric and electronic effects that influence how the molecule fits into a target's binding site. The relative positions of the chloro and fluoro atoms in the 2-(3-chloro-4-fluorobenzoyl)thiazole scaffold are crucial.
While direct SAR studies on positional isomers of this specific compound are limited, research on analogous structures provides valuable insights. For example, in dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), ortho/para di-substituted phenyl rings were found to be well-tolerated, leading to several potent dual inhibitors. nih.gov This suggests that specific di-substitution patterns can be advantageous for achieving a desired biological effect. Theoretical studies on other benzothiazole derivatives have also confirmed that the substitution position can regulate the molecule's photophysical properties by altering intramolecular hydrogen bond strengths. researchgate.net These findings highlight that even subtle changes in the location of the chloro and fluoro groups could drastically alter the binding affinity and efficacy of the compound.
Both chlorine and fluorine are strong electron-withdrawing groups (EWGs). The collective inductive effect of these halogens on the benzoyl ring significantly impacts the molecule's interaction with biological targets. EWGs can modulate the acidity of nearby protons, alter the charge distribution across the molecule, and participate in specific polar interactions such as hydrogen bonds and halogen bonds.
The influence of EWGs can be context-dependent. In some cases, their presence enhances biological activity. For example, the presence of a p-chloro group on an aromatic ring was found to improve the antibacterial activity of a vanillic acid-triazole conjugate. researchgate.net Computational studies on certain benzothiazole derivatives have shown that EWGs can strengthen intramolecular hydrogen bonding, which can be crucial for maintaining a bioactive conformation. researchgate.net Conversely, in other systems, EWGs have been shown to decrease activity. In a study of fluorinated phenylcyclopropylamines, electron-withdrawing substituents on the aryl ring led to a decrease in the inhibition of tyramine (B21549) oxidase. nih.gov This variability underscores the importance of the specific interplay between the ligand and its unique target protein.
The table below summarizes the observed effects of halogen and electron-withdrawing group substitutions on the biological activity of related heterocyclic compounds.
| Compound Class | Substitution | Observed Effect on Activity | Reference |
| Benzothiazoles | Halogen substitution | Increased potency against cdk5 | researchgate.net |
| Benzothiazoles | Halogen atoms | Essential for antitubercular activity | nih.gov |
| Vanillic acid-triazole conjugates | p-chloro group | Improved antibacterial activity | researchgate.net |
| Fluorinated phenylcyclopropylamines | Electron-withdrawing groups | Decreased tyramine oxidase inhibition | nih.gov |
Role of the Thiazole (B1198619) Core in Ligand-Target Interactions
The thiazole ring is not merely a linker but an active participant in ligand-target interactions. Its heterocyclic nature, containing both sulfur and nitrogen atoms, allows it to engage in various non-covalent interactions that are vital for molecular recognition and binding affinity.
A key feature of the thiazole ring is the nitrogen atom, which can act as a hydrogen bond acceptor. This interaction can be critical for anchoring the ligand in the correct orientation within a protein's binding pocket. For example, in a study of synthetic retinoids containing a 2,4-disubstituted thiazole linker, docking analysis revealed a crucial hydrogen bonding interaction between the thiazole nitrogen and a serine residue (Ser232) of the retinoic acid receptor α (RARα). nih.gov This interaction was shown to be fundamental for the ligand's binding and subsequent biological activity.
Effects of Benzoyl Moiety Modifications on Potency and Selectivity
Modifications to the benzoyl moiety, particularly the substituted phenyl ring, are a cornerstone of SAR studies for this class of compounds. Altering the substituents on the phenyl ring can fine-tune the molecule's properties to enhance potency and selectivity.
While the parent compound features a 3-chloro-4-fluoro substitution, exploring other substitution patterns on the phenyl ring is a common strategy to optimize activity. SAR studies on combretastatin-A4 analogues containing a thiazole ring have highlighted the importance of the substitution pattern on the phenyl ring for antiproliferative activity. nih.gov In that study, replacing or altering substituents on the phenyl ring attached to the thiazole core led to significant changes in potency, with some analogues exhibiting IC50 values in the nanomolar range against cancer cell lines. For instance, a 4'-ethoxyphenyl group at the 5-position of the thiazole ring produced one of the most active compounds in the series. nih.gov These findings illustrate that the electronic and steric properties of the substituents on the phenyl ring of the benzoyl group are critical for achieving high efficacy.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For thiazole derivatives, 2D and 3D-QSAR models have been developed to understand the key structural requirements for various biological activities and to guide the design of new, more potent analogues.
Several QSAR studies on thiazole and benzothiazole derivatives have identified critical molecular descriptors that govern their activity. These often include:
Electronic Descriptors: Parameters like the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) are often significant, indicating the importance of electronic interactions. imist.ma
Steric and Electrostatic Fields: 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) often reveal that specific steric and electrostatic fields around the molecule are crucial for binding affinity. Favorable and unfavorable regions can be mapped to guide substitutions. thaiscience.info
Topological and Physicochemical Descriptors: Properties such as molar refractivity (MR) and the partition coefficient (LogP) are frequently included in QSAR models, highlighting the role of molecular size, polarizability, and lipophilicity in determining biological activity. imist.ma
A fragment-based QSAR analysis of benzothiazole derivatives with antitubercular activity successfully generated models that could predict the inhibitory potential of new compounds. nih.gov Another study on thiazole derivatives as 5-lipoxygenase inhibitors developed a 2D-QSAR model with good predictive ability, which could be used to screen new compounds virtually. laccei.org
The table below summarizes findings from various QSAR studies on thiazole-based compounds.
| Compound Series | Target/Activity | QSAR Method | Key Findings | Reference |
| Aryl Thiazole Derivatives | Antimicrobial (G+) | 2D & 3D-QSAR (kNN-MFA) | Electrostatic effects and T_C_C_4 descriptors were major contributors to activity. | laccei.org |
| Benzothiazole Derivatives | Antitubercular | G-QSAR | Fragment descriptors highlighted the importance of halogen atoms. | nih.gov |
| Benzothiazole Derivatives | p56lck Inhibition | 3D-QSAR (CoMFA) | Identified key steric and electrostatic features for potent inhibition. | thaiscience.info |
| Thiazole Derivatives | PIN1 Inhibition | 2D-QSAR (MLR, ANN) | Molar refractivity (MR), LogP, and ELUMO were critical descriptors for activity. | imist.ma |
These modeling studies provide a rational framework for understanding the SAR of the this compound scaffold and for the future design of analogues with improved therapeutic profiles.
Molecular Interactions and Biochemical Mechanism of Action Studies in Vitro
Enzyme Inhibition Studies
Despite the thiazole (B1198619) core being a known pharmacophore in the development of various enzyme inhibitors, specific research detailing the inhibitory activity of 2-(3-Chloro-4-fluorobenzoyl)thiazole against common targets is not found in the reviewed literature.
Kinetic Characterization of Enzyme Inhibition (e.g., IC₅₀, Kᵢ)
Consistent with the lack of target-specific studies, no kinetic data such as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values for this compound are available in the public domain. Such data is fundamental for quantifying the potency and affinity of an enzyme inhibitor.
Protein-Ligand Binding Affinity and Selectivity
Detailed studies on the direct binding of this compound to protein targets are not described in the available literature.
In Vitro Binding Assays
No results from in vitro binding assays, such as fluorescent intercalator displacement assays or thermal shift assays, were found for this compound. These assays are crucial for confirming direct interaction between a compound and its target protein and for determining binding affinity.
Characterization of Binding Sites and Interactions
Without experimental binding data or co-crystal structures, the specific binding sites and molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) of this compound with any protein target remain uncharacterized.
Molecular Docking and Dynamics Simulations in Biochemical Contexts
Computational studies, including molecular docking and molecular dynamics simulations, are powerful tools for predicting the binding modes and stability of ligands within protein active sites. While numerous studies have employed these techniques for various thiazole derivatives to explore their potential as inhibitors of targets like tubulin and microbial enzymes, no such simulations have been published specifically for this compound. nih.gov These computational analyses are typically performed when a biological target has been identified, and the absence of such studies for this compound further indicates the preliminary stage of its scientific investigation.
Prediction of Binding Poses and Interaction Modes
Molecular docking studies are a cornerstone in predicting the binding affinity and interaction patterns of ligands with target proteins. For compounds structurally similar to this compound, these studies have provided significant insights. The thiazole ring, often acting as a key scaffold, is noted for its ability to form various noncovalent interactions, including hydrogen bonds and σ-hole bonding, which are crucial for stabilizing the ligand-protein complex. nih.gov
In the context of antibacterial research, docking studies of thiazole-based hybrids with bacterial enzymes like DNA gyrase have been performed. bohrium.comresearchgate.net These simulations help in understanding how substituents on the benzoyl and thiazole rings influence binding. For instance, chloro- and trifluoromethyl-substitutions on the phenyl ring have been shown to interact differently with the target protein's active site. bohrium.comresearchgate.net The lipophilicity conferred by halogen atoms like chlorine and fluorine can enhance the molecule's ability to penetrate lipophilic bacterial cell walls, thereby reaching its intracellular target. bohrium.comresearchgate.net Docking studies on thiazole derivatives targeting tubulin have also been conducted, indicating that the thiazole ring and its side chains play a significant role in destabilizing tubulin through various binding interactions. nih.gov
Elucidation of Molecular Mechanisms of Action (e.g., DNA Gyrase Inhibition)
A primary mechanism of action identified for many antibacterial thiazole derivatives is the inhibition of DNA topoisomerase enzymes, particularly DNA gyrase (GyrB) and topoisomerase IV. bohrium.comnih.gov These enzymes are essential for bacterial DNA replication, making them excellent targets for antibiotic development. bohrium.comnih.gov Heteroaryl isothiazolones, which share structural similarities with thiazoles, have been shown to possess a dual-targeting mode of action against both DNA gyrase and topoisomerase IV in Staphylococcus aureus. nih.gov This dual inhibition is a significant advantage as it can lower the frequency of resistance development. nih.gov
Studies on thiazole-based hybrids have confirmed their potential as DNA gyrase inhibitors. bohrium.comresearchgate.net The binding of these compounds to the enzyme interferes with its function of managing DNA supercoiling, ultimately leading to bacterial cell death. Furthermore, in the context of antitubercular activity, inhibitors containing a thiazole or triazole core have been shown to target the Mycobacterium tuberculosis DNA gyrase, validating this as a key mechanism. nih.gov For anticancer applications, a proposed mechanism for certain 4-substituted methoxybenzoyl-aryl-thiazoles is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and halts cell division. nih.gov
Cell-Based Assays for Biological Effect (In Vitro)
The biological potential of this compound and its analogs has been extensively evaluated through various cell-based assays, demonstrating a broad spectrum of activity against bacteria, fungi, mycobacteria, and cancer cells.
Antimicrobial Activity against Bacterial Strains
The thiazole scaffold is a well-established pharmacophore in the development of new antimicrobial agents. Derivatives have shown considerable activity against a range of both Gram-positive and Gram-negative bacteria. Studies on various thiazole derivatives have reported activity against clinically relevant strains like Staphylococcus aureus and Escherichia coli. nih.gov Chloro-substituted thiazole hybrids, in particular, have been synthesized and evaluated for their antibacterial efficacy. bohrium.comresearchgate.net The lipophilic nature of the chloro-substituent is believed to aid in penetrating the bacterial cell wall. bohrium.com The following table summarizes the antimicrobial activity of various thiazole derivatives and related compounds against several bacterial strains.
Table 1: In Vitro Antimicrobial Activity of Thiazole Derivatives and Related Compounds
| Compound Type | Bacterial Strain | Activity (MIC, µg/mL) | Reference |
|---|---|---|---|
| Thiazole Derivatives | Staphylococcus aureus | Active (MICs not specified) | nih.gov |
| Thiazole-based Hybrids (9e, 9g) | Escherichia coli | 6.25 - 12.5 | researchgate.net |
| Thiazolidinone Derivative (TD-H2-A) | Staphylococcus aureus | 6.3 - 25.0 | researchgate.net |
| Thioureide Derivatives (5a-h) | Staphylococcus aureus | 32 | nih.govresearchgate.net |
| Thioureide Derivatives (5g, 5h) | Escherichia coli | Active (MICs not specified) | nih.govresearchgate.net |
| Thioureide Derivatives (5g, 5h) | Pseudomonas aeruginosa | Active (MICs not specified) | nih.govresearchgate.net |
| Thioureide Derivatives | Bacillus subtilis | Resistant | nih.govresearchgate.net |
MIC (Minimum Inhibitory Concentration) values are for various derivatives and not the specific title compound.
Antifungal Activity
Thiazole derivatives have also been investigated for their potential as antifungal agents. A series of newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives demonstrated very strong activity against Candida albicans, with their mechanism of action potentially related to disruption of the fungal cell wall or cell membrane. nih.gov The activity was found to be comparable or even superior to the standard drug nystatin, with Minimum Inhibitory Concentration (MIC) values as low as 0.008 µg/mL. nih.gov While direct studies on this compound are limited, the general activity of the thiazole class is promising. Related azole compounds, such as 1,2,4-triazoles, have also shown significant efficacy against various fungal pathogens. beilstein-journals.orgekb.egnih.gov
Table 2: In Vitro Antifungal Activity of Thiazole and Triazole Derivatives
| Compound Type | Fungal Strain | Activity (MIC, µg/mL) | Reference |
|---|---|---|---|
| Thiazole Derivatives | Candida albicans | 0.008 - 7.81 | nih.gov |
| 1,2,4-Triazole Derivative (4a) | Candida albicans | 0.39 | ekb.eg |
| Triazole Derivative (7) | Aspergillus niger | 25 | beilstein-journals.org |
| Triazole Derivative (8) | Aspergillus niger | Significant Activity | beilstein-journals.org |
| Triazole Derivative (8) | Fusarium oxysporum | Significant Activity | beilstein-journals.org |
MIC (Minimum Inhibitory Concentration) values are for various derivatives and not the specific title compound.
Antitubercular Activity
Tuberculosis remains a major global health challenge, and the search for new antitubercular drugs is a priority. Thiazole derivatives have emerged as a promising class of compounds in this area. nih.gov Several studies have reported potent in vitro activity of thiazole-containing molecules against Mycobacterium tuberculosis H37Rv. nih.govnih.gov The mechanism often involves the inhibition of key mycobacterial enzymes, such as DNA gyrase or Decaprenylphosphoryl-β-d-ribose 2'-epimerase 1 (DprE1). nih.govnih.gov
Table 3: In Vitro Antitubercular Activity of Thiazole-Containing Derivatives
| Compound Type | Bacterial Strain | Activity (MIC, µg/mL) | Reference |
|---|---|---|---|
| Thiazole Derivatives | Mycobacterium tuberculosis H37Rv | 1 - 61.2 (µM) | nih.gov |
| Thiazolylcarboxylate Derivative (8h) | Mycobacterium tuberculosis H37Rv | 1.56 | nih.gov |
| Thiazolylcarboxylate Derivative (7h) | Mycobacterium tuberculosis H37Rv | 3.12 | nih.gov |
MIC (Minimum Inhibitory Concentration) values are for various derivatives and not the specific title compound.
Antiproliferative or Antitumor Activity against Cancer Cell Lines
The antiproliferative properties of thiazole-based compounds have been evaluated against various human cancer cell lines. A series of 4-substituted methoxybenzoyl-aryl-thiazoles, which are structurally related to the title compound, showed a significant enhancement in growth inhibition of melanoma and prostate cancer cells, with IC50 values in the low nanomolar range. nih.gov The proposed mechanism for these potent compounds is the inhibition of tubulin polymerization. nih.gov Other thiazole derivatives have been identified as dual inhibitors of EGFR and BRAFV600E, with potent antiproliferative activity. nih.gov
Table 4: In Vitro Antiproliferative Activity of Thiazole Derivatives
| Compound Type | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Methoxybenzoyl-aryl-thiazole (8f) | Melanoma & Prostate Cancer | 0.021 - 0.071 µM | nih.gov |
| 2,3,4-trisubstituted thiazoles (3a, 3c, 3d, 3f) | Various Human Cancer Lines | 37 - 54 nM | nih.gov |
| Coumarin-triazole hybrid (LaSOM 186) | Breast Cancer (MCF7) | 2.66 µM | nih.govnih.gov |
IC50 (Half-maximal inhibitory concentration) values are for various derivatives and not the specific title compound.
Antibiofilm Activity
Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, which adhere to both biological and non-biological surfaces. This mode of growth confers significant resistance to antimicrobial agents and the host immune system, posing a considerable challenge in clinical settings. The search for novel compounds that can inhibit biofilm formation or eradicate established biofilms is therefore a critical area of research.
While direct and extensive studies on the antibiofilm activity of This compound are not widely available in the public domain, research on structurally related halogenated thiazole derivatives provides valuable insights. Halogenation has been shown to enhance the antibiofilm and antivirulence properties of various heterocyclic compounds. mdpi.comnih.gov For instance, studies on halogenated pyrimidines have demonstrated that the presence and position of halogen atoms can significantly boost their efficacy against biofilm-forming bacteria like Staphylococcus aureus. mdpi.comnih.gov
One study on novel thiazole derivatives identified a potent compound, referred to as "compound 2," which exhibited significant activity in reducing biofilm mass of Staphylococcus epidermidis. This particular derivative also demonstrated synergistic effects with vancomycin (B549263) against methicillin-resistant Staphylococcus aureus (MRSA). Although the precise structure of "compound 2" is not explicitly detailed as This compound in the available literature, the findings underscore the potential of substituted thiazoles in combating biofilm-associated infections. The presence of electron-withdrawing groups, such as the chloro and fluoro substituents on the benzoyl ring of the title compound, is often associated with enhanced biological activity. researchgate.net
The mechanism of antibiofilm action for related compounds often involves the interference with bacterial quorum sensing, inhibition of adhesion, or disruption of the biofilm matrix. nih.gov Further research is warranted to specifically elucidate the antibiofilm potential and mechanism of action of This compound .
Trypanocidal Activity (e.g., against T. brucei)
Human African Trypanosomiasis (HAT), or sleeping sickness, is a parasitic disease caused by protozoa of the species Trypanosoma brucei. The disease is transmitted by the tsetse fly and is fatal if left untreated. The current therapeutic options are limited, often associated with severe side effects, and face the growing challenge of drug resistance. Consequently, there is an urgent need for the discovery and development of new, effective, and safer trypanocidal agents.
Direct in vitro studies on the trypanocidal activity of This compound against T. brucei have not been prominently reported in accessible scientific literature. However, the broader class of thiazole-containing compounds has been investigated for antiparasitic properties. For example, various nitro-substituted thiazole and thiadiazole derivatives have shown potent activity against T. brucei. nih.gov
The search for novel trypanocidal agents often involves screening diverse chemical libraries. While specific data for This compound is lacking, the structural alerts present in the molecule—namely the halogenated benzoyl moiety attached to a thiazole ring—suggest that it could be a candidate for such screening programs. The development of novel benzimidazole (B57391) derivatives, for instance, has shown promise in targeting essential enzymes in Trypanosoma cruzi, a related parasite. nih.gov This highlights the potential for heterocyclic compounds to act on specific parasitic targets.
Given the established biological activity of the thiazole scaffold, dedicated in vitro screening of This compound against bloodstream forms of T. brucei would be a logical step to ascertain its potential as a lead compound for the development of new treatments for HAT.
Analytical Method Development and Validation for 2 3 Chloro 4 Fluorobenzoyl Thiazole
Chromatographic Methods for Purity and Quantification (e.g., HPLC, GC)
Chromatographic techniques are the cornerstone for assessing the purity of 2-(3-Chloro-4-fluorobenzoyl)thiazole and for its quantification. High-Performance Liquid Chromatography (HPLC) is a particularly suitable method due to its high resolution, sensitivity, and adaptability.
The development of an HPLC method for this compound would involve a systematic optimization of several key parameters to achieve a sharp, symmetrical peak with a reasonable retention time, well-separated from any impurities or degradation products. A reverse-phase HPLC method is commonly employed for compounds of similar polarity.
A typical starting point for method development would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier (like acetonitrile (B52724) or methanol). The detection wavelength would be selected based on the UV absorbance maximum of the compound. Method validation would then be performed according to established guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
While a specific, validated HPLC method for this compound is not extensively documented in publicly available literature, a representative method for a structurally related thiazole (B1198619) derivative can provide a foundational approach. For instance, a method developed for other N-arylthiazol-2-amine derivatives could be adapted. mdpi.com
Table 1: Example HPLC Parameters for Analysis of a Thiazole Derivative
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Retention Time | ~5-7 minutes |
Note: This is a representative method and would require optimization and validation for this compound.
Gas Chromatography (GC) could also be considered, particularly if the compound is thermally stable and volatile. A GC method would typically employ a capillary column with a suitable stationary phase (e.g., a polysiloxane-based phase) and a flame ionization detector (FID) or a mass spectrometer (MS) for detection.
Spectroscopic Methods for Quantification and Identification (e.g., UV-Vis, FTIR)
Spectroscopic methods are indispensable for the structural identification and quantification of this compound.
UV-Visible (UV-Vis) Spectroscopy: This technique is useful for quantitative analysis and for providing information about the electronic transitions within the molecule. A solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) would be scanned across a range of wavelengths (typically 200-400 nm) to determine its wavelength of maximum absorbance (λmax). This λmax can then be used for quantification using a calibration curve. The UV-Vis spectrum is a result of the chromophores present in the molecule, including the benzoyl and thiazole ring systems.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features. For example, one would expect to observe a strong carbonyl (C=O) stretching vibration from the benzoyl group, C-Cl and C-F stretching vibrations, as well as vibrations associated with the thiazole ring (C=N, C-S stretching) and the aromatic rings (C-H, C=C stretching). Analysis of related fluoro- and chloro-substituted thiazole and benzothiazole (B30560) compounds can provide an indication of the expected spectral regions for these vibrations. mdpi.compsu.edu
Table 2: Expected FTIR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| C=O (Ketone) | 1680 - 1660 |
| C=C (Aromatic) | 1600 - 1450 |
| C-F (Aryl) | 1250 - 1100 |
| C-Cl (Aryl) | 1100 - 1000 |
| Thiazole Ring Vibrations | 1550 - 1400 (C=N), 750 - 650 (C-S) |
Note: These are approximate ranges and the exact peak positions would need to be determined experimentally.
Stability Testing (if relevant to its application as a research compound)
Stability testing is crucial for determining the shelf-life of a research compound and for understanding its degradation pathways. As a research compound, the stability of this compound under various environmental conditions (e.g., temperature, humidity, light) should be evaluated.
A stability-indicating analytical method, typically an HPLC method as described in section 8.1, would be used to resolve the parent compound from any potential degradation products. The study would involve storing aliquots of the compound under accelerated (e.g., 40 °C / 75% RH) and long-term (e.g., 25 °C / 60% RH) storage conditions. Samples would be withdrawn at predetermined time points and analyzed for purity and the formation of any degradants.
Table 3: General Protocol for Stability Testing of this compound
| Condition | Storage Period | Testing Intervals |
|---|---|---|
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 0, 1, 3, 6 months |
| Long-term | 25 °C ± 2 °C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months |
| Photostability | ICH Q1B conditions | To be determined |
Note: The specific conditions and time points may be adapted based on the compound's intended use and preliminary stability profile.
The results of the stability testing would provide critical information on the proper storage and handling of this compound to ensure its integrity for research applications.
Q & A
Q. Table 1: Comparison of Synthetic Conditions
Basic: What spectroscopic techniques are used to characterize this compound and its derivatives?
Answer:
Standard characterization includes:
- FT-IR : Identification of functional groups (e.g., C=O at ~1700 cm⁻¹, C-F at ~1200 cm⁻¹) .
- NMR (¹H/¹³C) : Chemical shifts for aromatic protons (δ 7.2–8.5 ppm), thiazole protons (δ 6.5–7.0 ppm), and carbonyl carbons (δ 165–175 ppm) .
- Elemental analysis : Validation of C, H, N content (e.g., ±0.3% deviation from theoretical values) .
Advanced: How can researchers resolve contradictions in reported biological activity data for thiazole derivatives?
Answer:
Discrepancies may arise from impurities, assay variability, or structural analogs. Mitigation strategies:
- Purity validation : Use HPLC (>95% purity) to exclude byproducts .
- Standardized assays : Replicate cytotoxicity studies (e.g., MTT assay on HCT-116/MCF-7 cells) with positive controls like cisplatin .
- Structural analogs : Compare substituent effects (e.g., 4-cyanophenyl vs. 4-fluorophenyl) to isolate bioactive motifs .
Advanced: What mechanistic insights explain the anticancer activity of this compound derivatives?
Answer:
Key mechanisms include:
Q. Table 2: Bioactivity of Selected Derivatives
| Compound | GI₅₀ (μM, MCF-7) | GI₅₀ (μM, HCT-116) | Mechanism | Reference |
|---|---|---|---|---|
| 3f (hydroxy-methyl) | 1.0 ± 0.1 | 1.6 ± 0.1 | Caspase-dependent apoptosis | |
| 3b' (bromo-thiophene) | 1.7 ± 0.3 | 1.6 ± 0.2 | Cell cycle arrest |
Advanced: How can synthetic yields of this compound be improved while minimizing side products?
Answer:
Optimization strategies:
- Catalyst loading : 10 wt% Bleaching Earth Clay in PEG-400 reduces reaction time to 1 hour .
- Temperature control : Maintaining 70–80°C prevents thermal decomposition of intermediates .
- Microwave-assisted synthesis : Pilot studies show 20–30% yield improvement for analogous thiazoles .
Basic: What are the key challenges in scaling up laboratory synthesis of this compound for preclinical studies?
Answer:
Challenges include:
- Solvent volume reduction : Transitioning from ethanol (lab-scale) to greener solvents (e.g., PEG-400) for industrial compatibility .
- Purification scalability : Recrystallization vs. column chromatography trade-offs in cost and time .
Advanced: How do structural modifications (e.g., halogen substitution) impact the compound’s pharmacokinetic properties?
Answer:
- Fluorine/chlorine substitution : Enhances lipophilicity (logP ↑) and blood-brain barrier penetration .
- Electron-withdrawing groups : Improve metabolic stability (e.g., 4-cyanophenyl increases t₁/₂ by 40%) .
Advanced: What in vivo models are suitable for evaluating the therapeutic potential of this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
